

Application Notes and Protocols for Quantitative Proteomics using DSSO Cross-Linking

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Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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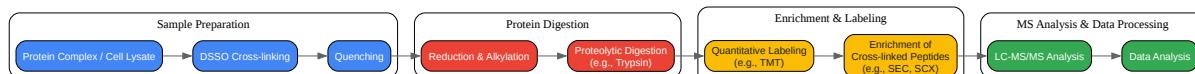
Introduction

Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes.[1][2][3][4][5] **Disuccinimidyl sulfoxide** (DSSO) is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has gained significant popularity in the field.[6][7][8] Its unique sulfoxide bond can be cleaved in the gas phase during tandem mass spectrometry (MS/MS) analysis, simplifying the identification of cross-linked peptides and enabling the use of conventional database search engines.[2][6][9] This application note provides a detailed workflow and experimental protocols for utilizing DSSO in quantitative proteomics studies to investigate PPI dynamics and conformational changes in protein complexes.

The key advantage of DSSO lies in its MS-cleavable nature. Upon collision-induced dissociation (CID), the cross-linker breaks at the sulfoxide bond, generating two fragment ions from the cross-linked peptide pair.[6][9][10] This characteristic fragmentation pattern allows for confident identification of both interacting peptides within a single MS/MS spectrum, followed by MS3 analysis for sequencing.[6][9] This streamlined data acquisition and analysis process makes DSSO an ideal tool for large-scale and quantitative XL-MS studies.

Experimental Workflow Overview

The overall workflow for a quantitative DSSO cross-linking experiment involves several key stages, from sample preparation to data analysis. Each step is critical for achieving high-quality and reproducible results.



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Caption: Overall workflow for quantitative DSSO cross-linking proteomics.

Detailed Experimental Protocols

Protein Cross-linking with DSSO

This protocol is a general guideline and may require optimization based on the specific protein complex or cellular lysate being studied.

Materials:

- Protein sample (purified complex or cell lysate) in a suitable buffer (e.g., PBS, HEPES, pH 7.2-8.0)
- **Disuccinimidyl sulfoxide (DSSO)** (Thermo Scientific™, Pierce™ DSSO, or equivalent)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)

Procedure:

- Sample Preparation:

- Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the cross-linking reaction.
- The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.
- DSSO Preparation:
 - Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. A common stock concentration is 25-50 mM.[11]
- Cross-linking Reaction:
 - Add the DSSO stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of DSSO to protein needs to be determined empirically, but a starting point is a 500-1000 fold molar excess for purified proteins or a final concentration of 1-2 mM for cell lysates.[6]
 - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. [11]
- Quenching:
 - Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
 - Incubate for 15-30 minutes at room temperature to ensure all unreacted DSSO is quenched.

Sample Preparation for Mass Spectrometry

Materials:

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)

- Urea
- Ammonium Bicarbonate

Procedure:

- Denaturation, Reduction, and Alkylation:
 - Add Urea to the quenched sample to a final concentration of 8 M to denature the proteins.
 - Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 37-56°C for 30-60 minutes.[\[6\]](#)
 - Alkylate cysteine residues by adding IAA to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
- Proteolytic Digestion:
 - Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to less than 2 M.
 - Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[\[11\]](#)

Quantitative Labeling (TMT-based)

For quantitative analysis, isobaric labeling reagents such as Tandem Mass Tags (TMT) can be integrated into the workflow.

Materials:

- TMTpro™ Reagents (or other TMT reagents)
- Acetonitrile (ACN)
- Hydroxylamine

Procedure:

- Peptide Desalting:
 - Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- TMT Labeling:
 - Reconstitute the dried peptides and the TMT reagents in anhydrous ACN.
 - Mix the peptides with the respective TMT labels and incubate for 1 hour at room temperature.
 - Quench the labeling reaction with hydroxylamine.
- Sample Pooling:
 - Combine the differentially labeled samples in a 1:1 ratio.
 - Desalt the pooled sample using a C18 SPE cartridge.

Enrichment of Cross-linked Peptides

Cross-linked peptides are often present in low abundance and require enrichment to improve their detection by mass spectrometry.[\[12\]](#)

Methods:

- Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Cross-linked peptides are generally larger than linear peptides and will elute earlier.[\[12\]](#)
- Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically carry a higher charge state than linear peptides at low pH and can be effectively enriched using SCX.

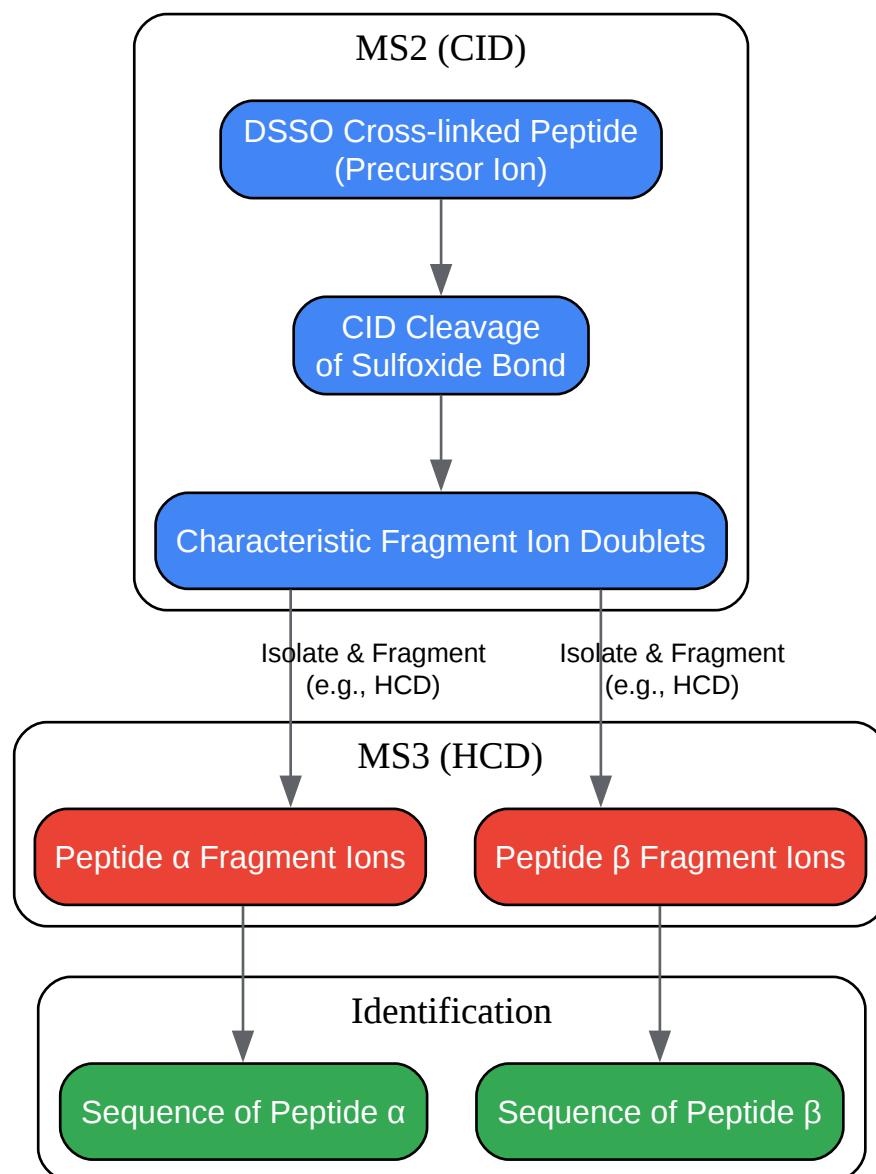
General SEC Protocol:

- Equilibrate an SEC column with a suitable mobile phase (e.g., 30% ACN, 0.1% TFA).
- Load the desalted peptide mixture onto the column.

- Collect fractions corresponding to the early-eluting, larger peptides.
- Pool the fractions containing the enriched cross-linked peptides.

Mass Spectrometry Analysis

The MS-cleavable nature of DSSO allows for a specific data acquisition strategy to identify cross-linked peptides.



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Caption: MS cleavage and identification of DSSO cross-linked peptides.

Instrumentation:

- A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion™ Lumos™ Tribrid™) is recommended.

Data Acquisition Method:

- MS1 Scan: Acquire a full MS scan to detect precursor ions.
- MS2 Scan (CID): Select precursor ions for fragmentation using low-energy Collision-Induced Dissociation (CID). This will cleave the DSSO linker and generate the characteristic fragment ion doublets.[\[6\]](#)[\[10\]](#)
- MS3 Scan (HCD): The mass spectrometer is programmed to detect the signature mass differences of the DSSO fragments. Upon detection, the fragment ions are isolated and further fragmented using Higher-Energy Collisional Dissociation (HCD) to obtain sequence information for each peptide.[\[9\]](#)

Data Analysis

Specialized software is required to analyze the complex data generated from XL-MS experiments.

Software Options:

- Proteome Discoverer™ (Thermo Scientific™) with the XlinkX node: A comprehensive platform for XL-MS data analysis.[\[13\]](#)
- MeroX: A tool specifically designed for the analysis of MS-cleavable cross-linkers.[\[14\]](#)[\[15\]](#)
- xiSEARCH: A search engine for the identification of cross-linked peptides.[\[16\]](#)

Data Analysis Workflow:

- Database Searching: Search the MS/MS and MS3 spectra against a protein sequence database. The search parameters should include the specific mass modifications

corresponding to the DSSO remnants on the peptides.

- Cross-link Identification: The software identifies pairs of peptides that are covalently linked by DSSO based on the MS2 and MS3 data.
- False Discovery Rate (FDR) Estimation: Apply a target-decoy strategy to estimate the FDR and ensure high-confidence identifications.
- Quantification: For quantitative experiments, the software will extract the reporter ion intensities from the MS3 spectra to determine the relative abundance of the cross-linked peptides across different conditions.

Quantitative Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation.

Table 1: Quantified Inter-protein Cross-links

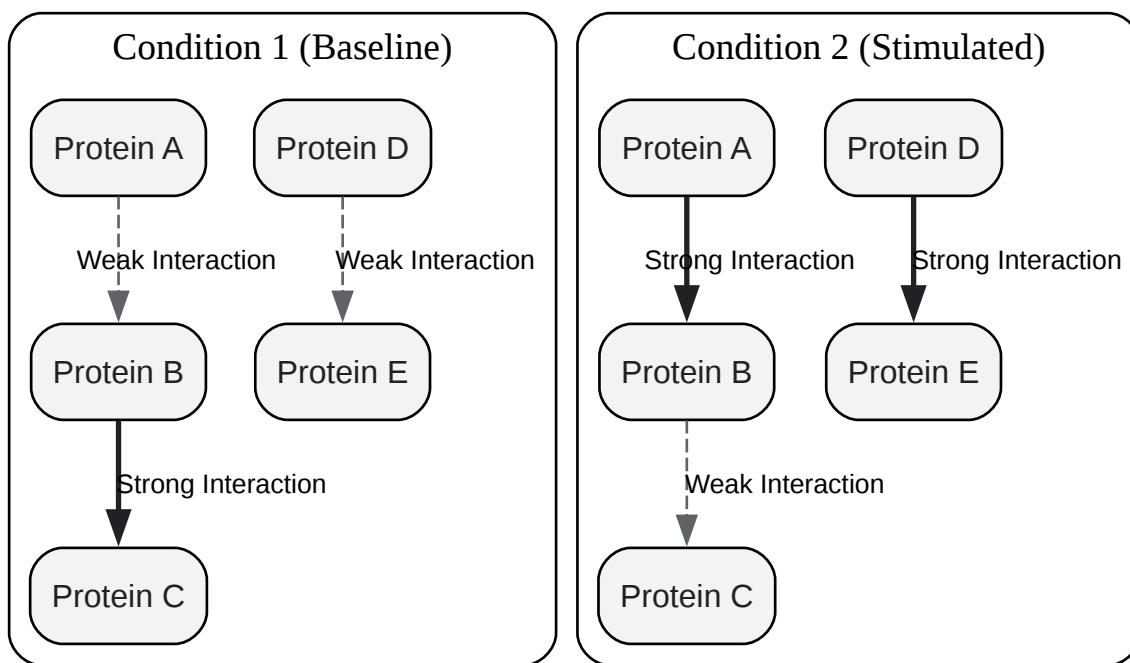
Cross-link ID	Protein 1	Residue 1	Protein 2	Residue 2	Fold Change (Condition 2 / Condition 1)	p-value
XL-001	Protein A	K123	Protein B	K45	2.5	0.001
XL-002	Protein A	K150	Protein C	K88	0.8	0.045
XL-003	Protein D	K210	Protein E	K112	3.1	<0.001

Table 2: Quantified Intra-protein Cross-links

Cross-link ID	Protein	Residue 1	Residue 2	Fold Change (Condition 2 / Condition 1)	p-value
XL-101	Protein F	K56	K189	1.9	0.005
XL-102	Protein F	K78	K121	0.5	0.012
XL-103	Protein G	K33	K95	1.2	0.350

Signaling Pathway and Logical Relationship Visualization

The quantitative data obtained from DSSO cross-linking can be used to infer changes in protein interactions within a signaling pathway.



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Caption: Hypothetical changes in protein interactions upon stimulation.

Conclusion

The DSSO cross-linking workflow coupled with quantitative proteomics provides a powerful approach to study the dynamics of protein-protein interactions and the structural organization of protein complexes. The MS-cleavable nature of DSSO simplifies data acquisition and analysis, making it accessible for a wide range of biological questions. The detailed protocols and data analysis strategies outlined in this application note serve as a comprehensive guide for researchers to successfully implement this technique in their own studies.

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